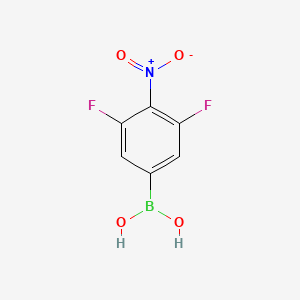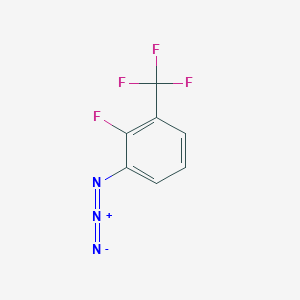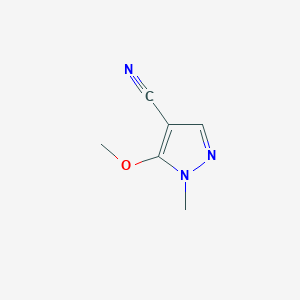![molecular formula C12H9F2N5O B13464529 8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol](/img/structure/B13464529.png)
8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridinyl group substituted with a difluoroethyl moiety, attached to a purin-6-ol scaffold. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of the pyridinyl group with a halogenated purin-6-ol under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the purin-6-ol can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyridinyl or purin-6-ol moieties.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce a fully saturated purin-6-ol derivative.
Aplicaciones Científicas De Investigación
8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. The purin-6-ol scaffold can mimic natural nucleotides, allowing the compound to interfere with nucleotide-binding proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol is unique due to its combination of a difluoroethyl-substituted pyridinyl group and a purin-6-ol scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H9F2N5O |
|---|---|
Peso molecular |
277.23 g/mol |
Nombre IUPAC |
8-[6-(1,1-difluoroethyl)pyridin-2-yl]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H9F2N5O/c1-12(13,14)7-4-2-3-6(17-7)9-18-8-10(19-9)15-5-16-11(8)20/h2-5H,1H3,(H2,15,16,18,19,20) |
Clave InChI |
OEQQAISDFDQOLP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC(=N1)C2=NC3=C(N2)C(=O)NC=N3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


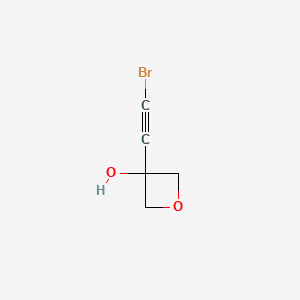
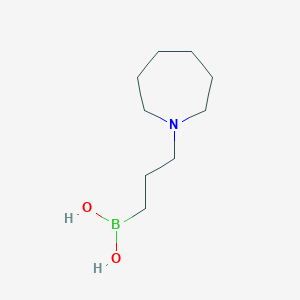
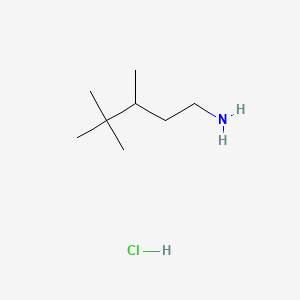
![6-Amino-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13464466.png)
amine](/img/structure/B13464467.png)

![4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B13464476.png)

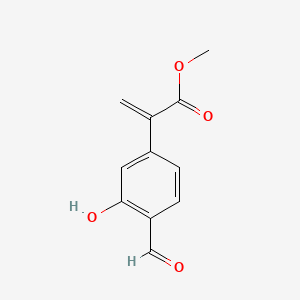
![Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464485.png)

